1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-({4-METHYL-5-[2-(METHYLSULFANYL)ETHYL]-1H-IMIDAZOL-2-YL}SULFANYL)ETHAN-1-ONE
Overview
Description
1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-({4-METHYL-5-[2-(METHYLSULFANYL)ETHYL]-1H-IMIDAZOL-2-YL}SULFANYL)ETHAN-1-ONE is a complex organic compound that features a unique combination of adamantyl, imidazole, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-({4-METHYL-5-[2-(METHYLSULFANYL)ETHYL]-1H-IMIDAZOL-2-YL}SULFANYL)ETHAN-1-ONE typically involves multi-step organic reactions. The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction, while the imidazole ring can be synthesized via a Debus-Radziszewski imidazole synthesis. The piperazine ring is often introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-({4-METHYL-5-[2-(METHYLSULFANYL)ETHYL]-1H-IMIDAZOL-2-YL}SULFANYL)ETHAN-1-ONE can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while nucleophilic substitution on the piperazine ring could introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biology, 1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-({4-METHYL-5-[2-(METHYLSULFANYL)ETHYL]-1H-IMIDAZOL-2-YL}SULFANYL)ETHAN-1-ONE may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, antiviral, and anticancer properties.
Medicine
In medicine, this compound could be explored for its potential as a therapeutic agent. The adamantyl group is known for its role in antiviral drugs like amantadine, suggesting that this compound might have similar applications.
Industry
In industry, this compound could be used in the development of new materials with unique properties. For example, its rigid adamantyl core could impart stability and rigidity to polymers or other materials.
Mechanism of Action
The mechanism of action of 1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-({4-METHYL-5-[2-(METHYLSULFANYL)ETHYL]-1H-IMIDAZOL-2-YL}SULFANYL)ETHAN-1-ONE would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The imidazole ring could participate in hydrogen bonding or coordination with metal ions, while the adamantyl group could enhance membrane permeability.
Comparison with Similar Compounds
Similar Compounds
1-(1-adamantyl)-3-(2-thienyl)urea: This compound features an adamantyl group and a thienyl ring, similar to the adamantyl and imidazole groups in the target compound.
4-(1-adamantyl)-1H-imidazole: This compound contains both an adamantyl group and an imidazole ring, making it structurally similar to the target compound.
1-(1-adamantyl)-4-(4-methylpiperazin-1-yl)butan-1-one: This compound includes an adamantyl group and a piperazine ring, similar to the target compound.
Uniqueness
1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-({4-METHYL-5-[2-(METHYLSULFANYL)ETHYL]-1H-IMIDAZOL-2-YL}SULFANYL)ETHAN-1-ONE is unique due to its combination of adamantyl, imidazole, and piperazine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[4-(1-adamantyl)piperazin-1-yl]-2-[[5-methyl-4-(2-methylsulfanylethyl)-1H-imidazol-2-yl]sulfanyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N4OS2/c1-16-20(3-8-29-2)25-22(24-16)30-15-21(28)26-4-6-27(7-5-26)23-12-17-9-18(13-23)11-19(10-17)14-23/h17-19H,3-15H2,1-2H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GACJRCFVPPWUKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)SCC(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4)CCSC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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